Triphenylgermanium chloride
Overview
Description
Triphenylgermanium chloride, also known as this compound, is an organogermanium compound with the chemical formula (C6H5)3GeCl. It is a white to yellow crystalline solid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Triphenylgermanium chloride can be synthesized through several methods:
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Reaction of Triphenylgermanium Hydride with Chlorine
Reaction Conditions: This method involves the reaction of triphenylgermanium hydride with chlorine gas.
Equation: (C6H5)3GeH + Cl2 → (C6H5)3GeCl + HCl
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Reaction of Triphenylgermanium Bromide with Silver Chloride
Reaction Conditions: Triphenylgermanium bromide reacts with silver chloride in an organic solvent.
Equation: (C6H5)3GeBr + AgCl → (C6H5)3GeCl + AgBr
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Industrial Production
Chemical Reactions Analysis
Triphenylgermanium chloride undergoes various chemical reactions, including:
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Substitution Reactions
Common Reagents: Sodium alkoxides, Grignard reagents.
Conditions: Typically carried out in organic solvents like ether or tetrahydrofuran.
Products: Substituted germanium compounds, such as triphenylgermanium alkoxides.
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Reduction Reactions
Common Reagents: Lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous conditions.
Products: Triphenylgermanium hydride.
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Oxidation Reactions
Common Reagents: Oxidizing agents like hydrogen peroxide (H2O2).
Conditions: Carried out in aqueous or organic solvents.
Products: Oxidized germanium compounds
Scientific Research Applications
Triphenylgermanium chloride has several applications in scientific research:
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Chemistry
- Used as a precursor for the synthesis of other organogermanium compounds.
- Employed in the study of germanium-based catalysts.
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Biology and Medicine
- Investigated for its potential biological activity and cytotoxic effects on cancer cells.
- Studied for its role in modulating cellular processes and pathways.
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Industry
- Utilized in the production of germanium-containing materials and semiconductors.
- Applied in the development of specialized coatings and polymers .
Mechanism of Action
The mechanism of action of triphenylchlorogermane involves its interaction with cellular components and enzymes. It can modulate various molecular pathways, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form complexes with proteins and other biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Triphenylgermanium chloride can be compared with other similar compounds, such as:
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Triphenylgermanium Hydride
- Similar in structure but contains a hydrogen atom instead of a chlorine atom.
- Used in reduction reactions and as a reducing agent.
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Chlorotrimethylgermane
- Contains three methyl groups instead of phenyl groups.
- Used in the synthesis of organogermanium compounds with different properties.
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Triphenylgermanium Bromide
- Similar in structure but contains a bromine atom instead of a chlorine atom.
- Used in similar substitution reactions but with different reactivity .
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
chloro(triphenyl)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMBYVVEVFYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClGe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061831 | |
Record name | Germane, chlorotriphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-24-0 | |
Record name | Chlorotriphenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1626-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germane, chlorotriphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylchlorogermane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Germane, chlorotriphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Germane, chlorotriphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylgermanium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triphenylchlorogermane in the synthesis of Ge1−xSnx nanowires?
A1: Triphenylchlorogermane serves as the primary source of germanium in the synthesis of Ge1−xSnx nanowires []. It undergoes reduction in the presence of sodium borohydride, a strong reducing agent. This reduction process, coupled with the presence of tin nanoparticle seeds, facilitates the formation of Ge1−xSnx nanowires through a solution-liquid-solid (SLS) mechanism [].
Q2: How does the structure of triphenylchlorogermane influence its reactivity in this synthesis process?
A2: While the provided research [] doesn't delve into the specifics of triphenylchlorogermane's reactivity, we can infer some aspects. The presence of the chlorine atom bonded to germanium makes it susceptible to nucleophilic attack by the reducing agent, sodium borohydride. The three phenyl groups attached to germanium likely influence the solubility of the compound and may play a role in controlling the growth and morphology of the resulting nanowires. Further investigation into the reaction mechanism and kinetics would be needed to fully understand the influence of triphenylchlorogermane's structure on the synthesis process.
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